molecular formula C17H18N4O2S2 B2388122 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207039-60-8

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2388122
CAS No.: 1207039-60-8
M. Wt: 374.48
InChI Key: PAKOZTXOOGBMRY-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with a thiazole derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole-thiazole derivatives.

Scientific Research Applications

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of imidazole and thiazole rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-23-9-8-21-14(13-5-3-2-4-6-13)11-19-17(21)25-12-15(22)20-16-18-7-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKOZTXOOGBMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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